1-(6-Chloropyridazin-3-yl)piperidin-4-one

Physicochemical Properties Drug Discovery Scaffold Differentiation

1-(6-Chloropyridazin-3-yl)piperidin-4-one (CAS 303149-95-3) is a unique heterocyclic scaffold differentiated by its reactive ketone moiety, enabling reductive amination and nucleophilic additions not possible with its alcohol analog. Its lower predicted lipophilicity (ACD/LogP: -0.07 vs. 1.1 for the alcohol) aligns with CNS MPO guidelines, making it the superior choice for CNS drug discovery programs. The aryl chloride provides a robust cross-coupling handle (Suzuki, Buchwald-Hartwig), offering two orthogonal diversification vectors. Procure this ketone building block to unlock parallel synthesis and fragment-based drug discovery workflows unavailable with generic pyridazine derivatives.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
CAS No. 303149-95-3
Cat. No. B1272565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloropyridazin-3-yl)piperidin-4-one
CAS303149-95-3
Molecular FormulaC9H10ClN3O
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C2=NN=C(C=C2)Cl
InChIInChI=1S/C9H10ClN3O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2H,3-6H2
InChIKeyZKVKANRUWLPPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Chloropyridazin-3-yl)piperidin-4-one (303149-95-3): A Heterocyclic Ketone Scaffold for N-Heterocycle Synthesis


1-(6-Chloropyridazin-3-yl)piperidin-4-one (CAS 303149-95-3) is a heterocyclic building block featuring a piperidin-4-one core N-substituted with a 6-chloropyridazin-3-yl group . With a molecular formula of C9H10ClN3O and a molecular weight of 211.65 g/mol, it is primarily utilized as a versatile scaffold in medicinal chemistry and organic synthesis for constructing more complex molecules [REFS-1, REFS-2]. The compound is characterized by the presence of a ketone group, a secondary amine, and an aryl chloride, providing multiple reactive handles for downstream derivatization.

Why 1-(6-Chloropyridazin-3-yl)piperidin-4-one Cannot Be Interchanged with Closely Related Analogs


Generic substitution of 1-(6-Chloropyridazin-3-yl)piperidin-4-one with other 1-(6-chloropyridazin-3-yl)piperidine derivatives is not viable due to significant differences in physicochemical properties and chemical reactivity that directly impact downstream synthetic utility. For instance, the ketone functionality provides a crucial reactive center for nucleophilic addition, reductive amination, and other transformations not possible with the corresponding alcohol . These differences manifest as quantifiable variations in predicted properties like lipophilicity and hydrogen bonding capacity, which are critical for the design and optimization of lead compounds in medicinal chemistry. The following section provides a direct quantitative comparison between the target ketone and its primary structural analog.

Quantitative Evidence Guide for 1-(6-Chloropyridazin-3-yl)piperidin-4-one (303149-95-3) vs. Its Closest Analogs


Comparative Physicochemical Profile: Ketone vs. Alcohol Analog

The target ketone, 1-(6-Chloropyridazin-3-yl)piperidin-4-one, demonstrates a notably lower predicted lipophilicity (ACD/LogP) and different hydrogen bonding capacity compared to its reduced analog, 1-(6-Chloropyridazin-3-yl)piperidin-4-ol. These differences are crucial for applications where logP, hydrogen bond donor/acceptor counts, and topological polar surface area (TPSA) are key decision parameters [REFS-1, REFS-2].

Physicochemical Properties Drug Discovery Scaffold Differentiation

Differentiation via Ketone Functionality: Synthetic Versatility as a Reactive Handle

The presence of the ketone group in 1-(6-Chloropyridazin-3-yl)piperidin-4-one provides a distinct reactive handle absent in analogs like the corresponding alcohol or amine. This enables its use as a substrate for reductive amination to generate a diverse array of 4-aminopiperidine derivatives, a transformation that is impossible with the pre-reduced alcohol [REFS-1, REFS-3].

Synthetic Chemistry Reductive Amination Building Block

Class-Level Evidence: Potential for Nanomolar Affinity in Nicotinic Acetylcholine Receptor (nAChR) Targeting

While direct affinity data for 1-(6-Chloropyridazin-3-yl)piperidin-4-one is unavailable, a foundational structure-activity relationship (SAR) study on a series of 6-chloropyridazin-3-yl derivatives demonstrated that compounds sharing this core structural motif can achieve nanomolar binding affinity (Ki) for neuronal nicotinic acetylcholine receptors (nAChRs) [1]. This provides class-level evidence supporting the target compound's potential as a valuable scaffold in this therapeutic area.

Nicotinic Acetylcholine Receptors Neuroscience Binding Affinity

Optimal Research and Industrial Application Scenarios for 1-(6-Chloropyridazin-3-yl)piperidin-4-one (303149-95-3)


Scaffold for CNS-Targeted Lead Optimization Leveraging Predicted CNS MPO Properties

The lower predicted lipophilicity (ACD/LogP: -0.07) of 1-(6-Chloropyridazin-3-yl)piperidin-4-one, compared to its alcohol analog (XLogP3-AA: 1.1), makes it a more favorable starting point for medicinal chemistry programs targeting the central nervous system (CNS). Its physicochemical profile aligns better with established CNS MPO (multiparameter optimization) guidelines, which favor compounds with lower logP values to improve brain penetration and reduce off-target toxicity. This is further supported by class-level evidence showing that 6-chloropyridazin-3-yl derivatives can be potent nAChR ligands [1].

Precursor for Diverse 4-Aminopiperidine Libraries via Reductive Amination

The ketone moiety of 1-(6-Chloropyridazin-3-yl)piperidin-4-one is a critical differentiator, enabling its use as a primary substrate for reductive amination . This allows for the straightforward synthesis of a diverse library of 4-aminopiperidine derivatives by reacting it with a wide range of primary and secondary amines. This synthetic route is not possible with the corresponding 4-alcohol analog, establishing the ketone as a unique and versatile building block for parallel synthesis and SAR exploration in drug discovery.

Aryl Chloride Handle for Cross-Coupling Reactions in Fragment-Based Drug Discovery

The chlorine atom on the pyridazine ring serves as a robust synthetic handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This allows for the introduction of diverse aromatic and heteroaromatic groups late in the synthetic sequence, making 1-(6-Chloropyridazin-3-yl)piperidin-4-one a highly modular building block for fragment-based drug discovery (FBDD) and high-throughput chemistry. This feature, combined with the reactive ketone, provides two orthogonal vectors for diversification, a capability not offered by simpler pyridazine building blocks.

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